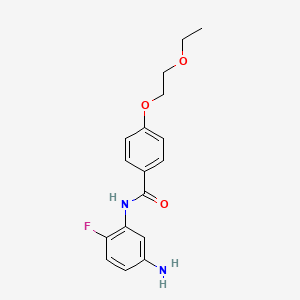

N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide

Description

N-(5-Amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide is a benzamide derivative characterized by a 2-ethoxyethoxy substituent on the benzamide core and a 5-amino-2-fluorophenyl group. The 2-ethoxyethoxy group contributes to its solubility profile, while the fluorine atom on the phenyl ring enhances metabolic stability by blocking oxidation sites.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c1-2-22-9-10-23-14-6-3-12(4-7-14)17(21)20-16-11-13(19)5-8-15(16)18/h3-8,11H,2,9-10,19H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDLHXPLBQXQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Ethoxylation: The intermediate compound is then reacted with ethylene oxide to introduce the ethoxyethoxy groups.

Amidation: Finally, the compound undergoes amidation with 4-aminobenzoic acid to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The ethoxyethoxy groups enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide core and aromatic ring significantly influence solubility, lipophilicity, and bioactivity. Key comparisons include:

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide ()

- Substituent : A heptyloxy (C7 alkyl chain) group replaces the 2-ethoxyethoxy.

- This could limit bioavailability compared to the ethoxyethoxy analog .

N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide ()

- Substituent : Methoxy replaces fluorine on the phenyl ring, and methoxyethoxy substitutes ethoxyethoxy.

- Impact : Methoxy is less electronegative than fluorine, altering electronic effects on the aromatic ring. The methoxyethoxy group slightly reduces hydrophobicity compared to ethoxyethoxy, which may affect tissue distribution .

AS-4370 ()

- Structure: 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide.

- Impact : The morpholine ring introduces polarity, improving solubility. The fluorobenzyl group enhances aromatic interactions. AS-4370 exhibits potent gastrokinetic activity without dopamine D2 receptor antagonism, highlighting the role of morpholine in avoiding off-target effects .

(E)-4-(2-ethoxyethoxy)-N-(4-styrylphenyl)benzamide ()

- Substituent : Styrylphenyl group with a conjugated double bond.

- The ethoxyethoxy group mirrors the target compound, suggesting shared synthetic strategies .

Pharmacokinetic and Pharmacodynamic Profiles

Biological Activity

N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C17H19FN2O3

- Molecular Weight : 318.35 g/mol

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. For instance, benzamide derivatives have been shown to inhibit specific isoforms of sodium/calcium exchangers (NCX), which are crucial for maintaining calcium homeostasis in cells, particularly in neuronal tissues .

Antitumor Activity

Benzamide derivatives have been widely studied for their antitumor properties. For example, FNA, another benzamide compound, exhibited solid tumor cell inhibitory activities with an IC50 value of 1.30 μM against HepG2 cells . Such findings underscore the potential for this compound to exhibit similar anticancer effects.

Case Studies and Research Findings

- Neuroprotective Effects : In studies involving neuronal cell cultures subjected to oxygen/glucose deprivation (OGD), compounds that inhibit NCX3 have shown both protective and detrimental effects depending on the concentration used. At low concentrations, they may protect neurons from calcium overload; however, at higher concentrations, they can exacerbate cell death .

- Anticancer Activity : The efficacy of benzamide derivatives in cancer therapy has been well-documented. For instance, FNA's ability to promote apoptosis and induce cell cycle arrest suggests that this compound could also possess similar properties warranting further investigation into its anticancer potential .

Data Summary

| Compound | Target | IC50 Value | Effect |

|---|---|---|---|

| This compound | Potential NCX inhibitor | TBD | TBD |

| 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) | NCX3 | 1.9 nM | Calcium dysregulation |

| FNA | HDAC3 | 95.48 nM | Antitumor activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.